molecular formula C8H11NO3S B14059314 3-Ethoxy-4-mesylpyridine CAS No. 1003711-96-3

3-Ethoxy-4-mesylpyridine

Cat. No.: B14059314
CAS No.: 1003711-96-3
M. Wt: 201.25 g/mol
InChI Key: BSZZOYMLRBRKHQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-mesylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxy-4-mesylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-mesylpyridine involves its interaction with specific molecular targets. The mesyl group can act as an electrophile, facilitating reactions with nucleophiles. The ethoxy group can influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

    3-Ethoxy-4-methylpyridine: Similar structure but with a methyl group instead of a mesyl group.

    4-Mesylpyridine: Lacks the ethoxy group, making it less soluble in organic solvents.

    3-Ethoxypyridine:

Uniqueness: 3-Ethoxy-4-mesylpyridine is unique due to the presence of both ethoxy and mesyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

CAS No.

1003711-96-3

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

3-ethoxy-4-methylsulfonylpyridine

InChI

InChI=1S/C8H11NO3S/c1-3-12-7-6-9-5-4-8(7)13(2,10)11/h4-6H,3H2,1-2H3

InChI Key

BSZZOYMLRBRKHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)S(=O)(=O)C

Origin of Product

United States

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